molecular formula C12H14ClN3 B1295564 N-(7-Chloroquinolin-4-yl)propane-1,3-diamine CAS No. 7597-14-0

N-(7-Chloroquinolin-4-yl)propane-1,3-diamine

Cat. No. B1295564
CAS RN: 7597-14-0
M. Wt: 235.71 g/mol
InChI Key: YXPOTYIIRALLPH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-aminoquinoline derivatives, including N-(7-Chloroquinolin-4-yl)propane-1,3-diamine, involves the reaction of 4-chloro-7-substituted-quinolines with corresponding mono/dialkyl amines. This process has been confirmed through various analytical techniques such as NMR, FAB-MS spectral, and elemental analyses . Additionally, derivatives of 2-chloroquinoline-3-carbaldehydes have been synthesized and are of interest due to their biological activities, suggesting a broader context for the synthesis of chloroquinoline compounds .

Molecular Structure Analysis

The molecular structure of chloroquinoline derivatives has been characterized using different techniques. For instance, the crystal structure of a bisquinoline antimalarial agent, which is structurally related to N-(7-Chloroquinolin-4-yl)propane-1,3-diamine, was determined using X-ray diffraction. This revealed the spatial arrangement of the quinoline substituents and provided insights into the electrostatic surface potentials, which are important for biological activity . Another compound, N,N'-Bis-[3-chloro-5S-(l-menthyloxy)-2(5H)-4-furanon-yl]-butane-1,4-diamine, was also characterized by single-crystal X-ray diffraction, highlighting the importance of molecular structure in understanding the properties of these compounds .

Chemical Reactions Analysis

The chemical reactivity of chloroquinoline derivatives can be inferred from their interactions with biological targets. For example, the docking analysis of N1, N4-bis ((2-chloroquinolin-3-yl) methylene) benzene-1, 4-diamine derivatives as potential human AKT1 inhibitors indicates that both hydrogen bonding and hydrophobic interactions are crucial for their function as biological molecules . This suggests that chloroquinoline derivatives, including N-(7-Chloroquinolin-4-yl)propane-1,3-diamine, may undergo similar interactions in biological systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of chloroquinoline derivatives are closely related to their biological activities. The cytotoxic effects of these compounds on human breast tumor cell lines have been evaluated, with some compounds showing potent effects compared to chloroquine . The crystal structure analysis of a bisquinoline antimalarial agent provides further insights into the properties that contribute to biological activity, such as the ability of nitrogen atoms to participate in hydrogen bonding and the electrostatic interaction of the quinoline rings .

Scientific Research Applications

Synthesis and Derivative Formation

N-(7-Chloroquinolin-4-yl)propane-1,3-diamine is a base compound used in the synthesis of various quinoline derivatives. These derivatives are synthesized using different diamines, including N-(7-Chloroquinolin-4-yl) propane-1,3-diamine, and their structures are confirmed by various methods such as IR, NMR, and Mass Spectral data (Loutfi, 1997).

properties

IUPAC Name

N'-(7-chloroquinolin-4-yl)propane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3/c13-9-2-3-10-11(15-6-1-5-14)4-7-16-12(10)8-9/h2-4,7-8H,1,5-6,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXPOTYIIRALLPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1Cl)NCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40288562
Record name N-(7-Chloroquinolin-4-yl)propane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40288562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(7-Chloroquinolin-4-yl)propane-1,3-diamine

CAS RN

7597-14-0
Record name NSC56620
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56620
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(7-Chloroquinolin-4-yl)propane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40288562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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